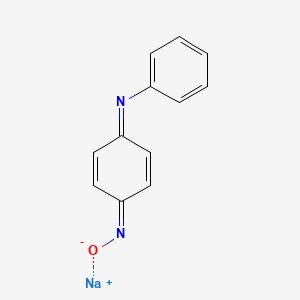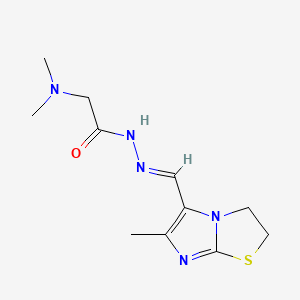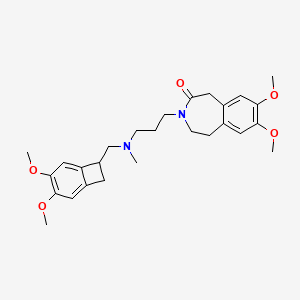
Ivabradine, (+/-)-
Descripción general
Descripción
Ivabradine, sold under the brand name Procoralan among others, is a medication used primarily for the symptomatic management of heart-related chest pain and heart failure. It is a pacemaker current (I_f) inhibitor that reduces the heart rate by selectively inhibiting the “funny” current (I_f) in the sinoatrial node . This compound is particularly beneficial for patients with chronic stable angina pectoris and heart failure who cannot tolerate beta-blockers .
Métodos De Preparación
Ivabradine can be synthesized through various methods. One common synthetic route involves the nucleophilic substitution reaction between a compound represented by formula II and a compound represented by formula III in the presence of an acid-binding agent and a composite phase-transfer catalyst . The reaction is carried out in a polar aprotic solvent, leading to the formation of dehydrogenated ivabradine, which is then separated and purified . Industrial production methods often involve optimizing these reaction conditions to improve yield and purity while reducing production costs .
Análisis De Reacciones Químicas
Ivabradine undergoes several types of chemical reactions, including:
Oxidation: Ivabradine can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the ivabradine molecule.
Substitution: Nucleophilic substitution reactions are commonly used in the synthesis of ivabradine.
Common reagents used in these reactions include polar aprotic solvents, acid-binding agents, and phase-transfer catalysts . The major products formed from these reactions are typically intermediates that are further processed to yield the final ivabradine compound.
Aplicaciones Científicas De Investigación
Ivabradine has a wide range of scientific research applications, including:
Chemistry: Ivabradine is studied for its unique chemical properties and potential modifications to enhance its efficacy.
Biology: Research focuses on understanding the biological pathways and molecular targets affected by ivabradine.
Mecanismo De Acción
Ivabradine exerts its effects by selectively inhibiting the “funny” current (I_f) in the sinoatrial node, which is responsible for regulating heart rate . By blocking these channels, ivabradine reduces the heart rate without affecting other cardiac ionic channels, such as calcium or potassium channels . This selective inhibition leads to a decrease in heart rate, allowing more blood to flow to the myocardium and reducing the oxygen demand of the heart .
Comparación Con Compuestos Similares
Ivabradine is unique compared to other heart rate-lowering agents such as beta-blockers and calcium channel blockers. Unlike these compounds, ivabradine does not affect myocardial contractility or vascular tone . Similar compounds include:
Beta-blockers: These drugs reduce heart rate but can have negative inotropic effects.
Calcium channel blockers: These also lower heart rate but can cause adverse hemodynamic effects.
Ivabradine’s selective action on the I_f current makes it a valuable alternative for patients who cannot tolerate the side effects of beta-blockers or calcium channel blockers .
Propiedades
IUPAC Name |
3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O5/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30/h12-14,16,21H,6-11,15,17H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRHBAYQBXXRTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861394 | |
| Record name | 3-(3-{[(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl](methyl)amino}propyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148870-59-1 | |
| Record name | Ivabradine, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148870591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IVABRADINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8ADC441ME | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


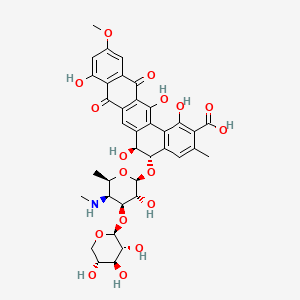
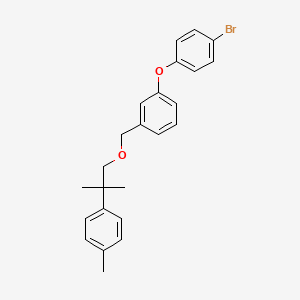
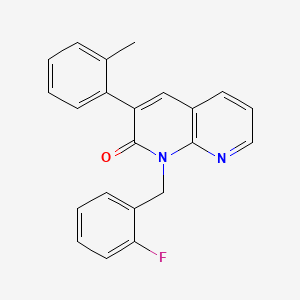
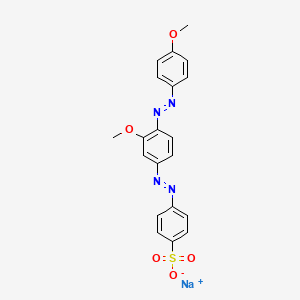
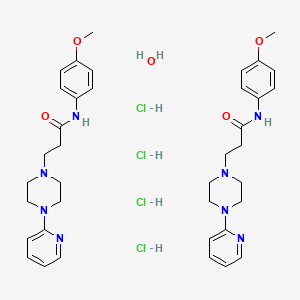
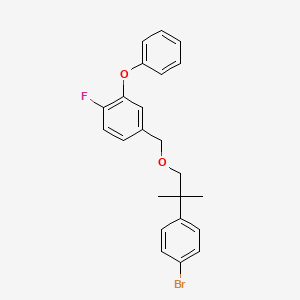
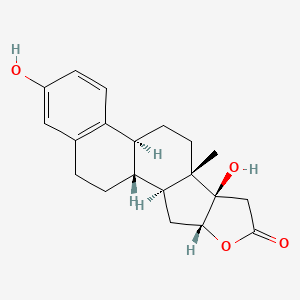
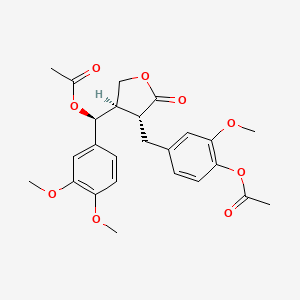
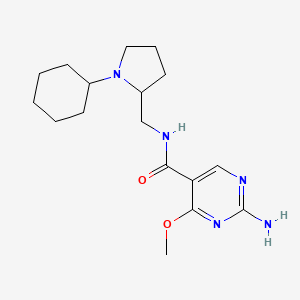
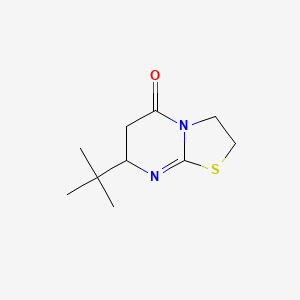
![[3H]methoxy-PEPy](/img/structure/B15191061.png)

